5-bromo-2-(1H-tetrazol-1-yl)pyridine

Übersicht

Beschreibung

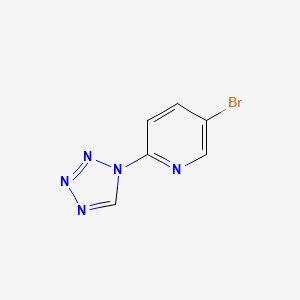

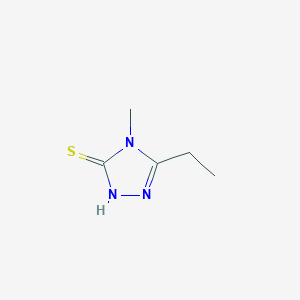

5-bromo-2-(1H-tetrazol-1-yl)pyridine is a compound that features a pyridine ring substituted with a bromine atom and a tetrazole ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which can exhibit tautomeric forms and has the potential to engage in various hydrogen bonding interactions due to the presence of nitrogen atoms.

Synthesis Analysis

The synthesis of related tetrazole derivatives often involves the reaction of halogenated pyridines with azides or other nitrogen-rich precursors. For instance, a method for preparing tetrazolo[1,5-a]pyridines from 2-halopyridines using trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate has been described . Although not directly related to the synthesis of 5-bromo-2-(1H-tetrazol-1-yl)pyridine, this method provides insight into the potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the planarity or near-planarity of the pyridine and tetrazole rings. For example, in 4-(1H-tetrazol-5-yl)pyridinium bromide, the pyridine and tetrazole rings are nearly coplanar, with a dihedral angle of 6.41° . This planarity is significant as it can influence the compound's ability to stack or form extended networks through intermolecular interactions.

Chemical Reactions Analysis

Tetrazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the tetrazole ring. The presence of a bromine atom on the pyridine ring also opens up possibilities for further functionalization through nucleophilic substitution reactions. The regioisomers of (pyrid-2-yl)tetrazole, for example, form two-dimensional networks through hydrogen bonding, indicating the potential for these compounds to engage in supramolecular chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(1H-tetrazol-1-yl)pyridine would be influenced by the presence of the bromine atom and the tetrazole ring. The bromine atom would contribute to the compound's density and polarizability, while the tetrazole ring could affect its acidity and hydrogen bonding capability. The crystalline structures of related compounds reveal that they can form various coordination geometries and engage in supramolecular interactions through hydrogen bonds and other weak molecular interactions .

Wissenschaftliche Forschungsanwendungen

Color Tuning in Iridium Tetrazolate Complexes

5-bromo-2-(1H-tetrazol-1-yl)pyridine (BrPyTzH), as an ancillary tetrazolate ligand, plays a crucial role in the color tuning of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. The presence of this ligand, despite its poor photophysical performance, makes it a synthetically attractive building block for constructing polymetallic architectures. It has been used to modify the emission properties of iridium(III) complexes, allowing for a wide span of redox and emission properties, which can be essential for applications like organic light-emitting devices or as markers for biological labeling (Stagni et al., 2008).

Coordination Studies with Transition Metals

5-bromo-2-(1H-tetrazol-1-yl)pyridine derivatives have been involved in coordination reactions with transition metal salts like CuCl2, Co(NCS)2, NiCl2, and ZnCl2. These reactions typically result in complexes with varying metal-to-ligand stoichiometries. The specific interaction and binding strength of the ligands with the metal ions, as deduced from spectral studies like 1H NMR, play a significant role in the formation and stability of these complexes. Such coordination compounds are of great interest in fields like catalysis, material science, and possibly as precursors for the synthesis of more complex molecular entities (Sheridan et al., 2013).

Photochemical Properties and Proton Transfer

Another application of derivatives similar to 5-bromo-2-(1H-tetrazol-1-yl)pyridine is observed in the study of photoinduced tautomerization and proton transfer processes. These compounds showcase unique photoreactions like excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. Such properties are significant in the field of photochemistry and might pave the way for the development of novel photonic materials or sensors (Vetokhina et al., 2012).

Reactivity Toward Electrophiles

The reactivity of 5-bromo-2-(1H-tetrazol-1-yl)pyridine complexes toward electrophiles has also been a subject of study. Such reactions can lead to the further tuning of electronic properties and might be useful in the synthesis of materials with specific electronic or photophysical properties. The interaction with electrophiles and subsequent changes in the molecular structure can significantly alter the behavior of these compounds in various applications (Stagni et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMHJWFLYFYWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399752 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-(1H-tetrazol-1-yl)pyridine | |

CAS RN |

296796-44-6 | |

| Record name | 2-(1-Tetrazolyl)-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)